3-[(4-Methylphenyl)sulfanyl]propanal
Description
3-[(4-Methylphenyl)sulfanyl]propanal is an aldehyde derivative featuring a sulfanyl group attached to a 4-methylphenyl substituent.
Properties
CAS No. |
120483-06-9 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12OS/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-7H,2,8H2,1H3 |
InChI Key |
PFJLRBLSBTUQSP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]propanal typically involves the reaction of 4-methylthiophenol with an appropriate aldehyde under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol to the aldehyde, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]propanal can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding alcohol.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propanal involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aldehyde group can also participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Sulfanyl Groups
The following table summarizes key structural and functional differences between 3-[(4-Methylphenyl)sulfanyl]propanal and related compounds:
Functional Group Impact
- Aldehyde vs. Ketone: The ketone derivative (3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone) exhibits stronger binding affinity to SARS-CoV-2 Mpro (∆G = -7.6 kcal/mol) compared to remdesivir, attributed to its extended aromatic structure and ketone stability .
- Substituent Effects :
- The 4-methylphenyl group enhances lipophilicity, improving membrane permeability but possibly reducing aqueous solubility compared to simpler analogs like 3-(methylsulfanyl)propanal .
- The hydroxyphenyl substituent in 3-(p-Hydroxyphenyl)propanal introduces hydrogen-bonding capability, critical for receptor interactions (e.g., estrogen-related receptors) .
Comparative Data Table: Binding and Occupancy
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